molecular formula C18H19NO6S B3531406 4-(propylsulfonyl)benzyl (4-nitrophenyl)acetate

4-(propylsulfonyl)benzyl (4-nitrophenyl)acetate

Cat. No.: B3531406
M. Wt: 377.4 g/mol
InChI Key: KDVHFMOFJBUGOJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-nitrophenyl acetate has been studied extensively. For instance, it can be synthesized using molecular sieve-immobilized lipase from Bacillus coagulans . The immobilized enzyme achieved approximately 90% conversion of acetic acid and 4-nitrophenol into 4-nitrophenyl acetate .


Molecular Structure Analysis

The molecular structure of 4-nitrophenyl acetate, a related compound, is well-documented . It has a molecular formula of C8H7NO4 and a molecular weight of 181.1455 .


Chemical Reactions Analysis

The catalytic reduction of 4-nitrophenol (4-NP) has been used as a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .


Physical and Chemical Properties Analysis

4-Nitrophenyl acetate, a related compound, has a molecular weight of 181.1 and a melting point of 78 °C . It is soluble in ethanol and is used in assays for esterase and lipase activity .

Mechanism of Action

The reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) with an excess of sodium borohydride is commonly used as a model reaction to assess the catalytic activity of metallic nanoparticles . This reaction is considered both a potentially important step in industrial water treatment and an attractive, commercially relevant synthetic pathway .

Safety and Hazards

While specific safety data for 4-(propylsulfonyl)benzyl (4-nitrophenyl)acetate is not available, safety data for 4-nitrophenyl acetate indicates that it may cause skin irritation, serious eye damage, and may intensify fire . It is recommended to wear protective clothing and avoid breathing dust/fume/gas/mist/vapors/spray .

Future Directions

The use of 4-nitrophenyl activated esters to rapidly prepare 18 F-labelled acylation synthons in one step has been described . This presents a potential future direction for the use of 4-nitrophenyl acetate and related compounds in the field of molecular imaging .

Properties

IUPAC Name

(4-propylsulfonylphenyl)methyl 2-(4-nitrophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO6S/c1-2-11-26(23,24)17-9-5-15(6-10-17)13-25-18(20)12-14-3-7-16(8-4-14)19(21)22/h3-10H,2,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVHFMOFJBUGOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=CC=C(C=C1)COC(=O)CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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